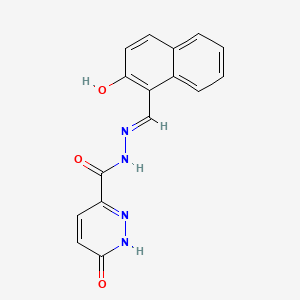

(E)-N'-((2-羟基萘-1-基)亚甲基)-6-氧代-1,6-二氢哒嗪-3-碳酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(E)-N’-((2-hydroxynaphthalen-1-yl)methylene)-6-oxo-1,6-dihydropyridazine-3-carbohydrazide” is a chemical compound . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The crystal structure of a similar compound, (E)-N’-((2-hydroxynaphthalen-1-yl)methylene)-2-phenylacetohydrazide, has been reported . The compound crystallizes in the orthorhombic space group Pbca, with unit cell parameters a = 12.200 (2) Å, b = 9.5800 (19) Å, c = 25.060 (5) Å . The C12—O2 and C1—O1 bond lengths are 1.198(3) Å and 1.315(3) Å, respectively, indicating that the C12—O2 is a typical double bond .科学研究应用

Fluorescent Detection of Al3+ Ions

The compound has been theoretically studied for its potential as a fluorescent detection mechanism for Al3+ ions . The study involved extensive theoretical calculations on the compound and its isomer structure . The results better explain that the compound and its isomers are involved in the absorption, and the detection spectrum signal is emitted from the compound-Al3+ complex .

Excited State Intramolecular Proton Transfer (ESIPT) Reaction

The compound exhibits excited state intramolecular proton transfer (ESIPT) photochemical behaviors . The driving force of ESIPT reaction, the bond parameters and vibrational frequencies of intramolecular hydrogen bond were analyzed by optimizing structures and calculating infrared spectra .

Antimicrobial Studies

A new N-heterocyclic ligand of the compound was synthesized to resist the growth of human pathogenic microorganisms . The in vitro antimicrobial potency of the ligand and its metal complexes were carried against bacterial species (Escherichia coli, Salmonella typhi, Staphylococcus aureus, Bacillus substilis), and fungal species (Candida albicans, Aspergillus niger) and showed promising activity .

Molecular Docking

The molecular docking outcomes revealed the good binding score of the ligand with Adenylate kinase, Peptide deformylase (bacterial enzymes) and DNA polymerase (fungal enzyme) .

Synthesis of Metal Complexes

The reaction of metal salt of (M(II/III)·Cl2)·nH2O M= Cr(III), Fe(III), Mn(II), Co(II), Ni(II) and Cu(II) with the ligand resulted in the formation of two types of complexes .

Quantum Chemical Investigations

The molecular geometry optimization and quantum chemical properties have been retrieved from DFT . The compounds were excited at λex = 380 nm and observed intense emission intensity at λem = λ 527–533 nm .

未来方向

属性

IUPAC Name |

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-6-oxo-1H-pyridazine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O3/c21-14-7-5-10-3-1-2-4-11(10)12(14)9-17-20-16(23)13-6-8-15(22)19-18-13/h1-9,21H,(H,19,22)(H,20,23)/b17-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJKLRHXXGDCUGN-RQZCQDPDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=NNC(=O)C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=NNC(=O)C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-6-oxo-1,6-dihydropyridazine-3-carbohydrazide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(4-(dimethylamino)phenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2416338.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2416339.png)

![[(4-Chloro-2-fluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2416342.png)

![(2S)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propanoic acid](/img/structure/B2416344.png)

![3-Cyclopropyl-1-[1-(quinoline-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2416349.png)

![N-([2,4'-bipyridin]-4-ylmethyl)isonicotinamide](/img/structure/B2416353.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![1-(4-methoxyphenyl)-5-oxo-N-[(4-propoxyphenyl)methyl]pyrrolidine-3-carboxamide](/img/structure/B2416361.png)